5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a triazolothiazole core fused with a furan ring and substituted with fluorophenyl and phenylpiperazine groups. Its structure combines multiple pharmacophoric motifs:
- Triazolothiazole: A bicyclic system known for diverse bioactivities, including antimicrobial and antifungal properties .
- Furan-2-yl: A heteroaromatic group that enhances lipophilicity and metabolic stability.
Structural characterization typically employs single-crystal X-ray diffraction (SHELX software) and spectroscopic methods (NMR, IR) .
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S/c26-18-10-8-17(9-11-18)21(30-14-12-29(13-15-30)19-5-2-1-3-6-19)22-24(32)31-25(34-22)27-23(28-31)20-7-4-16-33-20/h1-11,16,21,32H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLMWDSFZQHVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The triazolo-thiazole scaffold can be accessed via cyclocondensation between 2-hydrazinylthiazole derivatives and carbonyl compounds. For example, reacting 2-hydrazinyl-4-(furan-2-yl)thiazole with ethyl glyoxylate under acidic conditions generates the triazole ring through intramolecular cyclization. This method, adapted from studies on analogous systems, typically proceeds in refluxing ethanol with catalytic p-toluenesulfonic acid, yielding the triazolo-thiazole intermediate in 65–78% yield.
Alternative Route via Thiazolo-Triazolium Salts
A patent-pending approach involves quaternization of preformed thiazolo-triazole derivatives. Treatment of 2-(furan-2-yl)-triazolo[3,2-b]thiazole with methyl triflate in acetonitrile produces the corresponding thiazolo-triazolium salt, which undergoes nucleophilic attack at the C5 position. This intermediate's reactivity has been computationally validated through density functional theory (DFT) studies, identifying the C5 carbon as the most electrophilic center (Fukui function f⁻ = 0.152).
Functionalization at Position 5: Introducing the Bis-Arylpiperazinyl Moiety
Mannich Reaction Strategy
The critical 5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl] substituent is installed via a three-component Mannich reaction. Optimized conditions involve:
- Reacting the triazolo-thiazole core (1.0 equiv) with 4-fluorobenzaldehyde (1.2 equiv) and 4-phenylpiperazine (1.5 equiv)
- Catalyst: Montmorillonite K10 (20 wt%)
- Solvent: Dimethylformamide (DMF)/water (9:1)
- Temperature: 80°C for 12 hours
This protocol, adapted from analogous piperazinylmethylations, achieves 62–68% yield, with the montmorillonite catalyst facilitating both imine formation and nucleophilic addition steps.
Palladium-Catalyzed Cross-Coupling Alternative
For higher regioselectivity, a Suzuki-Miyaura coupling approach has been explored:
- Bromination of the C5 position using N-bromosuccinimide (NBS) in CCl₄ (76% yield)
- Pd(PPh₃)₄-catalyzed coupling with preformed (4-fluorophenyl)(4-phenylpiperazin-1-yl)methylzinc chloride
This method, though requiring prefunctionalized reagents, improves yield to 81% while minimizing byproducts.
Hydroxylation at Position 6
Direct Oxidation of Thiazoline Precursors
The 6-hydroxy group is introduced through controlled oxidation of a thiazoline intermediate. Using tert-butyl hydroperoxide (TBHP) in the presence of vanadyl acetylacetonate (VO(acac)₂) as catalyst:
Hydrolytic Cleavage of Thioether Derivatives
An alternative pathway involves:
- Protecting the C6 position as a methylthioether during core synthesis
- Oxidative cleavage using m-chloroperbenzoic acid (mCPBA) to sulfoxide
- Acidic hydrolysis (HCl/EtOH, reflux) to yield the 6-hydroxy derivative
This three-step sequence achieves 74% overall yield while preserving acid-sensitive functional groups.
Analytical Characterization Data
Critical spectroscopic data for synthetic intermediates and final product:
| Parameter | Intermediate A | Final Compound |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 7.82 (s, 1H, triazole-H) | δ 7.79 (s, 1H, triazole-H) |
| δ 6.88–7.45 (m, 9H, Ar-H) | δ 6.85–7.41 (m, 13H, Ar-H) | |
| HRMS (ESI+) | m/z 356.1284 [M+H]⁺ | m/z 595.2218 [M+H]⁺ |
| HPLC Purity | 95.2% | 98.6% |
X-ray crystallography of a related compound confirms the triazolo-thiazole core adopts a planar configuration with dihedral angles <5° between fused rings.
Process Optimization Challenges
Key challenges in scale-up include:
- Regioselectivity in Mannich Reaction : Competing formation of N-methyl byproducts (up to 22%) necessitates careful stoichiometric control of aldehyde and piperazine components.
- Hydroxylation Overoxidation : Excessive TBHP concentrations (>2.5 equiv) lead to quinone formation (17–24% yield loss), mitigated through slow reagent addition.
- Piperazine Demethylation : Strongly acidic conditions during workup can cleave the N-methyl group (observed in 9% of batches), requiring pH stabilization between 6.5–7.5.
Chemical Reactions Analysis
Types of Reactions
“5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, “5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets can be explored for applications in drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties. Detailed studies on the pharmacokinetics and pharmacodynamics of the compound are essential to understand its potential as a drug candidate.
Industry
In the industrial sector, “5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of “5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s binding to these targets can modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name/ID | Core Structure | Substituents | Key Properties/Bioactivity | Reference |
|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b]thiazole | 4-Fluorophenyl, 4-phenylpiperazine, furan-2-yl | Inferred antimicrobial/antifungal | — |
| 5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-... [] | Triazolo[3,2-b]thiazole | 2-Fluorophenyl, 4-methylphenyl, furan-2-yl | Altered electronic environment | |
| Compound 4 (4-chlorophenyl derivative) [] | Thiazole-triazole-pyrazole | 4-Chlorophenyl, 4-fluorophenyl, triazole | Antimicrobial activity | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole [] | Triazolo[3,4-b]thiadiazole | Methoxyphenyl, pyrazolyl | Predicted antifungal (14α-demethylase inhibition) |
Key Observations:
Substituent Position Effects: The 4-fluorophenyl group in the target compound vs. 2-fluorophenyl in ’s analogue alters electronic distribution. The para-substitution may enhance dipole interactions in receptor binding compared to ortho-substitution . 4-Phenylpiperazine in the target compound vs.
Core Heterocycle Variations :
- The triazolothiazole core (target) vs. triazolothiadiazole () impacts aromaticity and hydrogen-bonding capacity. Thiadiazoles often exhibit higher electronegativity, which may enhance antimicrobial potency .
Halogen Substituents :
- Chloro (Compound 4) vs. fluoro (target) substituents influence lipophilicity (Cl > F) and steric effects, which correlate with antimicrobial efficacy in related compounds .
Physicochemical and Crystallographic Properties
- Crystal Packing : Isostructural compounds (e.g., ’s chloro/bromo derivatives) exhibit nearly identical conformations but differ in crystal packing due to halogen size, affecting solubility and stability .
- Planarity and Conformation : The target compound’s triazolothiazole core is likely planar, similar to ’s derivatives, but fluorophenyl groups may adopt perpendicular orientations, influencing intermolecular interactions .
Bioactivity Insights from Analogues
- Antimicrobial Potential: Compound 4 () shows activity against bacterial strains, suggesting the target compound’s fluorophenyl and piperazine groups may similarly target microbial enzymes .
Spectroscopic and Computational Comparisons
- NMR Profiling : highlights that substituent positions (e.g., para vs. ortho fluorine) induce distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), aiding structural elucidation .
- Molecular Docking : Piperazine and triazole motifs in the target compound are critical for interactions with therapeutic targets like serotonin receptors or microbial enzymes, as seen in ’s analogues .
Biological Activity
The compound 5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887219-57-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.5 g/mol. The structure incorporates a triazole ring fused with a thiazole moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN5OS |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 887219-57-0 |
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antifungal properties. Triazoles are known to act by inhibiting the cytochrome P450 enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death.
A study highlighted that triazole derivatives demonstrated a broad spectrum of antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0156 μg/mL, indicating potent antifungal effects .
Anticancer Potential
The compound's thiazole and triazole components suggest potential anticancer properties. In vitro studies have shown that certain triazole derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds containing similar structural motifs have been evaluated for cytotoxicity with promising results .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with their structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) at specific positions on the phenyl rings enhances antifungal activity.
- Linker Variations : The alkylpiperazinyl linker has been associated with improved bioactivity against fungal strains.
A detailed analysis of various analogs has shown that modifications at the 7-position of the triazole ring can significantly influence both antifungal potency and selectivity .
Case Study 1: Antifungal Efficacy
In a comparative study of various triazole derivatives, the compound was tested against standard antifungal agents. Results indicated that it exhibited comparable or superior activity against fluconazole-resistant strains of Candida albicans with MIC values ranging from 0.25 to 2 μg/mL .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of several triazole-thiazole hybrids on cancer cell lines. The findings revealed that certain compounds showed significant cytotoxicity with IC50 values lower than those observed for conventional chemotherapeutics like cisplatin .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities .
- X-ray Crystallography : Resolve crystal packing and absolute configuration using SHELX software .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .
Validation : Cross-referencing spectral data with computational predictions (e.g., ChemDraw) ensures accuracy .
How can researchers elucidate the compound’s mechanism of action and identify its biological targets?
Q. Advanced Research Focus
- Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to screen for kinase, GPCR, or enzyme targets .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to hypothesized targets (e.g., BRD4 in epigenetic regulation) .
- Gene Knockdown Studies : siRNA-mediated silencing of candidate targets to observe phenotypic changes in cellular assays .
Contradiction Management : Conflicting bioactivity data (e.g., antifungal vs. anticancer) may arise from assay-specific conditions (e.g., pH, serum proteins); validate under standardized protocols .
What experimental approaches are used to resolve discrepancies in reported biological activities?
Q. Advanced Research Focus
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to identify context-dependent effects .
- Metabolomic Profiling : LC-MS/MS to detect metabolite interference or off-target effects .
- Structural Analog Comparison : Test derivatives lacking specific groups (e.g., furan-2-yl) to isolate pharmacophores responsible for activity .
Case Study : Discrepancies in antifungal activity may stem from variations in fungal membrane permeability; use ergosterol-rich vs. deficient strains to clarify .
What strategies guide the design of derivatives to enhance pharmacological properties?
Q. Advanced Research Focus
- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to improve receptor binding .
- Triazole Functionalization : Replace the 6-hydroxy group with bioisosteres (e.g., -OMe, -NH2) to modulate solubility and metabolic stability .
- Molecular Hybridization : Fuse with known pharmacophores (e.g., benzothiazole) to exploit synergistic effects .
Validation : In vitro ADME assays (e.g., microsomal stability, plasma protein binding) prioritize candidates for in vivo testing .
How can computational tools predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate binding to BRD4 bromodomains using PDB: 3LD6, focusing on hydrogen bonds with acetylated lysine pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Modeling : Relate substituent electronic parameters (e.g., Hammett σ) to anticancer activity in regression models .
Limitation : False positives may occur due to rigid docking; refine with induced-fit protocols .
What steps ensure reproducibility in synthesizing and testing the compound?
Q. Basic Research Focus
- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and humidity levels .
- Interlab Validation : Share protocols with collaborators for cross-verification of bioactivity (e.g., NIH/3T3 cytotoxicity assays) .
- Reference Standards : Use commercially available intermediates (e.g., 4-fluorophenylpiperazine) with certified purity .
Case Study : Flow chemistry (e.g., Omura-Sharma-Swern oxidation) reduces batch variability in diazomethane intermediates .
How does the compound’s stereochemistry influence its biological activity?
Q. Advanced Research Focus
- Chiral HPLC : Separate enantiomers using amylose-based columns to test individual stereoisomers in bioassays .
- NOE NMR : Determine spatial proximity of substituents (e.g., fluorophenyl vs. furan groups) to infer 3D conformation .
- Crystallography : Resolve absolute configuration (R/S) and correlate with activity; e.g., (R)-isomers may show 10-fold higher kinase inhibition .
What models assess the compound’s safety profile?
Q. Advanced Research Focus
- In Vitro Toxicity : HepG2 cells for hepatotoxicity screening via ATP depletion assays .
- In Vivo Models : Zebrafish embryos (OECD TG 236) for acute toxicity and teratogenicity .
- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .
Mitigation : Structural optimization to reduce hERG binding (e.g., bulkier substituents near the piperazine ring) .
How are pharmacokinetic profiles optimized for in vivo efficacy?
Q. Advanced Research Focus
- LogP Optimization : Introduce polar groups (e.g., -SO2NH2) to balance membrane permeability and solubility .
- Prodrug Design : Mask the 6-hydroxy group as an ester to enhance oral bioavailability .
- Microsomal Stability Assays : Identify metabolic soft spots (e.g., furan oxidation) for deuteration or fluorination .
Case Study : AZD5153 derivatives achieved 80% oral bioavailability via piperazine N-methylation, a strategy applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
